molecular formula C13H15N3O2 B1606692 N-4-Quinazolinylnorvaline CAS No. 1008675-41-9

N-4-Quinazolinylnorvaline

Cat. No. B1606692
M. Wt: 245.28 g/mol
InChI Key: QNGCVTKJHOBMQR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-4-Quinazolinylnorvaline” is a chemical compound with the CAS Number: 1008675-41-9. Its molecular weight is 245.28 and its IUPAC name is N-(4-quinazolinyl)norvaline . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular formula of “N-4-Quinazolinylnorvaline” is C13H15N3O2 . The InChI code for the compound is 1S/C13H15N3O2/c1-2-5-11(13(17)18)16-12-9-6-3-4-7-10(9)14-8-15-12/h3-4,6-8,11H,2,5H2,1H3,(H,17,18)(H,14,15,16) .


Physical And Chemical Properties Analysis

“N-4-Quinazolinylnorvaline” is a solid substance at room temperature . Its molecular weight is 245.28 .

Scientific Research Applications

N-4-Quinazolinylnorvaline in Chemical Research

  • Summary of Application : N-4-Quinazolinylnorvaline is a chemical compound with the CAS Number: 1008675-41-9 and a molecular weight of 245.28 . It is used in chemical research, particularly in the synthesis of other compounds .
  • Results or Outcomes : The outcomes of using N-4-Quinazolinylnorvaline in chemical research would also depend on the specific experiment or synthesis. The compound’s properties, such as its molecular weight and structure, would influence these outcomes .

N-4-Quinazolinylnorvaline in Biological Research

  • Summary of Application : Compounds similar to N-4-Quinazolinylnorvaline, such as N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine, have been synthesized and evaluated for their biological activity . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
  • Methods of Application : The new compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
  • Results or Outcomes : The compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Safety And Hazards

The safety data sheet (SDS) for “N-4-Quinazolinylnorvaline” indicates that it may be harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

(2S)-2-(quinazolin-4-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-5-11(13(17)18)16-12-9-6-3-4-7-10(9)14-8-15-12/h3-4,6-8,11H,2,5H2,1H3,(H,17,18)(H,14,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGCVTKJHOBMQR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352387
Record name N-4-QUINAZOLINYLNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-4-Quinazolinylnorvaline

CAS RN

1008675-41-9
Record name N-4-QUINAZOLINYLNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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